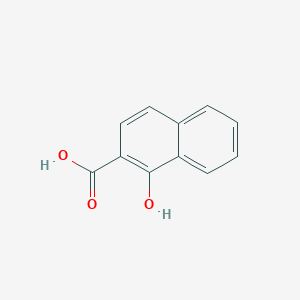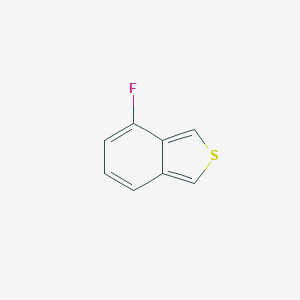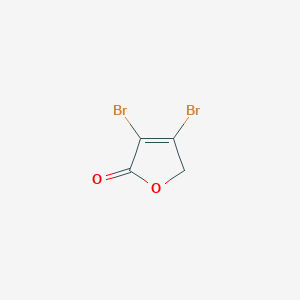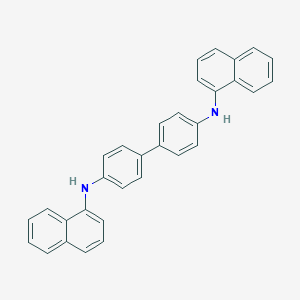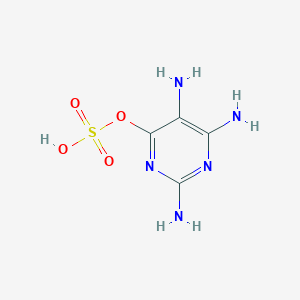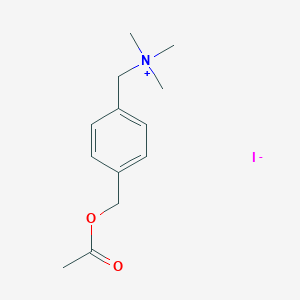
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium, also known as AChMAT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AChMAT belongs to the class of quaternary ammonium compounds and is a derivative of choline.
Wirkmechanismus
The mechanism of action of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium involves the inhibition of acetylcholine esterase, which is an enzyme that breaks down acetylcholine. By inhibiting this enzyme, 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium helps to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory formation.
Biochemische Und Physiologische Effekte
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have several biochemical and physiological effects. It has been found to improve cognitive function and memory formation in animal studies. Additionally, 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have antioxidant properties, which can protect against oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium for lab experiments is its ability to improve cognitive function and memory formation. This can be useful in studies that require animals to perform cognitive tasks or in studies that involve memory formation. However, one of the limitations of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium. One potential area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium for its potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium involves the reaction of choline chloride with paraformaldehyde and acetic anhydride. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. 4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium acts as an acetylcholine esterase inhibitor, which helps to increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function and memory formation.
Eigenschaften
CAS-Nummer |
145832-34-4 |
|---|---|
Produktname |
4-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium |
Molekularformel |
C13H20NO2+ |
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
[4-(acetyloxymethyl)phenyl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-11(15)16-10-13-7-5-12(6-8-13)9-14(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ABALXERNRGILFS-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C.[I-] |
Kanonische SMILES |
CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C.[I-] |
Synonyme |
4-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium 4-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide 4-AMTMBM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



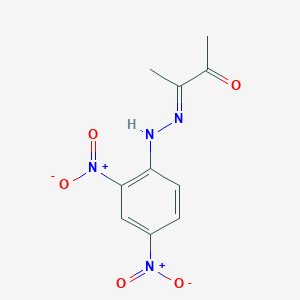
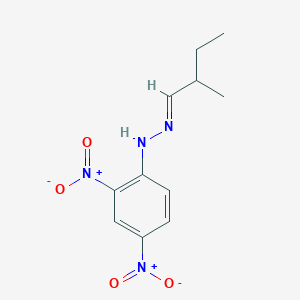
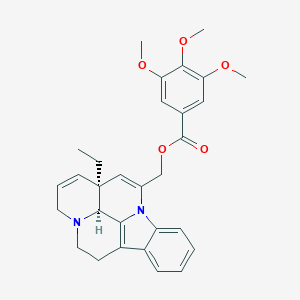
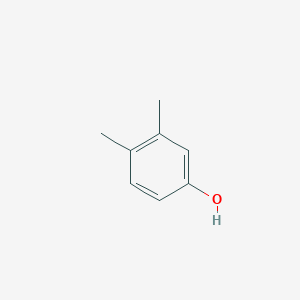
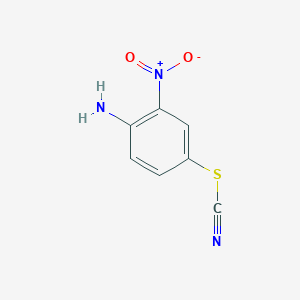
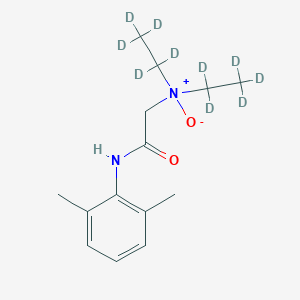
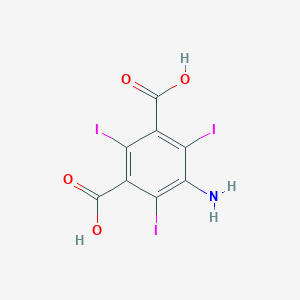
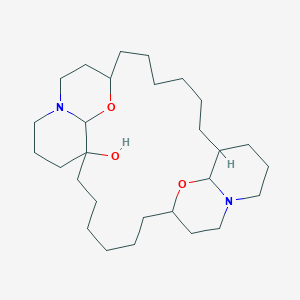
![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)
